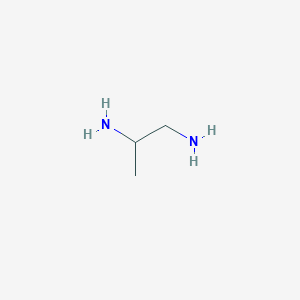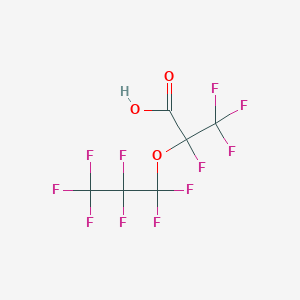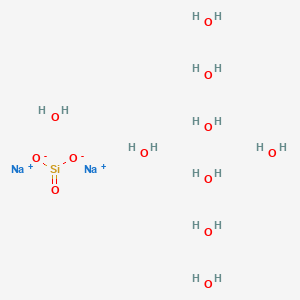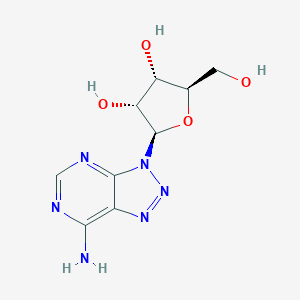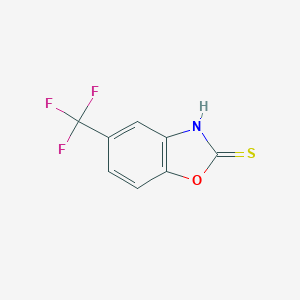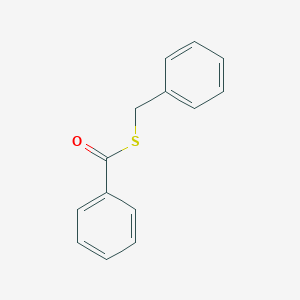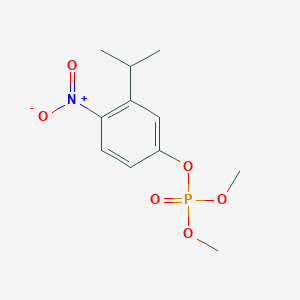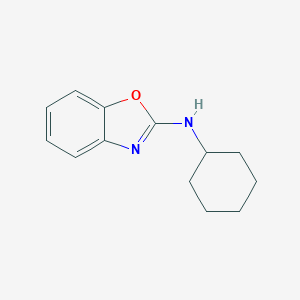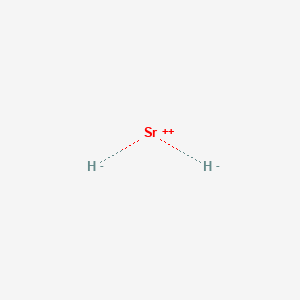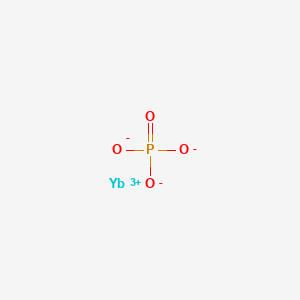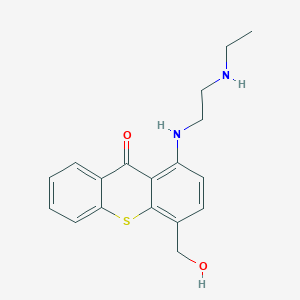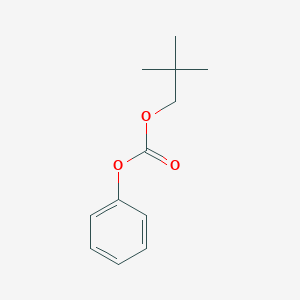
2,2-Dimethylpropyl phenyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethylpropyl phenyl carbonate is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.2536 g/mol . It is a type of ester, which is a class of compounds commonly used in various chemical applications due to their reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, neopentyl phenyl ester typically involves the esterification reaction between neopentyl alcohol and phenyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. A common method involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of carbonic acid, neopentyl phenyl ester can be achieved through continuous flow processes that ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for optimizing the esterification process .
化学反应分析
Types of Reactions
2,2-Dimethylpropyl phenyl carbonate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield neopentyl alcohol and phenol.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Typically carried out using dilute hydrochloric acid or sodium hydroxide solutions.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the reaction.
Major Products Formed
Hydrolysis: Neopentyl alcohol and phenol.
Reduction: Neopentyl alcohol and phenol.
Transesterification: Various esters depending on the alcohol used.
科学研究应用
2,2-Dimethylpropyl phenyl carbonate has several applications in scientific research:
作用机制
The mechanism of action of carbonic acid, neopentyl phenyl ester involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of neopentyl alcohol and phenol . In reduction reactions, the ester is reduced to its corresponding alcohols by the transfer of hydride ions from the reducing agent .
相似化合物的比较
Similar Compounds
Uniqueness
2,2-Dimethylpropyl phenyl carbonate is unique due to its specific ester structure, which imparts distinct reactivity and stability compared to other esters. Its neopentyl group provides steric hindrance, making it less susceptible to hydrolysis compared to esters with less bulky groups .
属性
CAS 编号 |
13183-19-2 |
|---|---|
分子式 |
C12H16O3 |
分子量 |
208.25 g/mol |
IUPAC 名称 |
2,2-dimethylpropyl phenyl carbonate |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)9-14-11(13)15-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI 键 |
NPZHSLKOUUVCQB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)COC(=O)OC1=CC=CC=C1 |
规范 SMILES |
CC(C)(C)COC(=O)OC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


